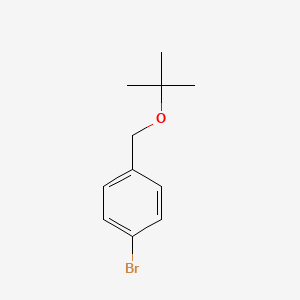

1-Bromo-4-(tert-butoxymethyl)benzene

Descripción general

Descripción

1-Bromo-4-(tert-butoxymethyl)benzene is an organic compound with the molecular formula C11H15BrO. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring at the para position relative to a tert-butoxymethyl group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(tert-butoxymethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 4-(tert-butoxymethyl)benzene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The compound is often purified through recrystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-(tert-butoxymethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The tert-butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions result in hydrogenated benzene derivatives .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Stereoselective Synthesis

One of the primary applications of 1-Bromo-4-(tert-butoxymethyl)benzene is in the stereoselective synthesis of β-Methoxytyrosine, which is a significant component of callipeltin A, a compound known for its biological activities. The ability to synthesize different stereoisomers allows researchers to explore the biological implications of each isomer, thus contributing to the understanding of structure-activity relationships in medicinal chemistry .

Reagents in Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, making it useful for introducing functional groups into aromatic systems. This property is leveraged in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound has been utilized as an intermediate in the synthesis of biologically active compounds. Its derivatives have shown potential in drug development, particularly in creating new therapeutic agents targeting specific diseases. For example, derivatives of this compound have been explored for their anti-inflammatory and analgesic properties .

Structure-Activity Relationship Studies

The compound's structural features facilitate the exploration of structure-activity relationships (SAR). By modifying the tert-butoxymethyl group or the bromine atom, researchers can synthesize analogs that may exhibit enhanced biological activity or reduced toxicity. This approach is vital for optimizing lead compounds during drug discovery processes.

Material Science

Polymer Chemistry

In material science, this compound can be used as a building block for polymer synthesis. Its functional groups allow for copolymerization with other monomers, leading to materials with tailored properties. Such polymers may find applications in coatings, adhesives, and other industrial materials where specific mechanical or thermal properties are required .

-

Synthesis of β-Methoxytyrosine Isomers

A study highlighted the use of this compound in synthesizing four stereoisomers of β-Methoxytyrosine. This research elucidated the pharmacological differences among the isomers and their respective interactions with biological targets . -

Development of Anti-inflammatory Agents

Another case study focused on synthesizing derivatives from this compound aimed at developing new anti-inflammatory drugs. The derivatives were tested for their efficacy and safety profiles, demonstrating promising results that warranted further investigation . -

Polymer Synthesis Applications

Research into polymer applications revealed that incorporating this compound into copolymer systems resulted in materials with enhanced durability and thermal stability, suitable for high-performance applications in coatings and adhesives .

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(tert-butoxymethyl)benzene involves its reactivity as a brominated aromatic compound. The bromine atom can participate in electrophilic aromatic substitution reactions, while the tert-butoxymethyl group can undergo various transformations. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing biochemical pathways .

Comparación Con Compuestos Similares

1-Bromo-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of a tert-butoxymethyl group.

1-Bromo-4-methylbenzene: Contains a methyl group instead of a tert-butoxymethyl group.

1-Bromo-4-ethoxybenzene: Features an ethoxy group instead of a tert-butoxymethyl group.

Uniqueness: 1-Bromo-4-(tert-butoxymethyl)benzene is unique due to the presence of the tert-butoxymethyl group, which imparts distinct chemical reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful probe in scientific research .

Actividad Biológica

1-Bromo-4-(tert-butoxymethyl)benzene (CAS No. 22807-80-3) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a bromine atom and a tert-butoxymethyl group attached to a benzene ring. The molecular formula is C₁₀H₁₃BrO, with a molecular weight of approximately 229.12 g/mol. It exhibits a melting point of 32-33 °C and is known to be insoluble in water, making it suitable for various organic synthesis applications .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The compound's mechanism of action typically involves interaction with cellular targets, influencing various biochemical pathways.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against several bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways that regulate cell survival and proliferation. For instance, it has been reported to activate caspase pathways leading to programmed cell death in specific cancer cell lines.

Anti-inflammatory Effects

In vitro studies have suggested that this compound can reduce the production of pro-inflammatory cytokines. This effect is significant in conditions characterized by chronic inflammation, such as arthritis .

The biological effects of this compound are attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, altering their activity and influencing overall cellular metabolism.

- Receptor Binding : The compound can bind to specific receptors on cell surfaces, triggering downstream signaling cascades that affect gene expression and cellular responses.

- Oxidative Stress Modulation : There is evidence suggesting that it may modulate oxidative stress levels within cells, contributing to its protective effects against cellular damage .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy Study : A study investigated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Cancer Cell Line Study : In experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptosis markers, confirming its potential as an anticancer agent.

- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound led to decreased levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory properties .

Data Tables

| Biological Activity | Tested Concentration (µg/mL) | Effect Observed |

|---|---|---|

| Antimicrobial (S. aureus) | 50 | Significant reduction in viability |

| Antimicrobial (E. coli) | 50 | Significant reduction in viability |

| Anticancer (MCF-7 cells) | 25 | Induction of apoptosis markers |

| Anti-inflammatory (LPS model) | - | Decreased TNF-alpha and IL-6 levels |

Propiedades

IUPAC Name |

1-bromo-4-[(2-methylpropan-2-yl)oxymethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-11(2,3)13-8-9-4-6-10(12)7-5-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYXDGGLSJYYCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455116 | |

| Record name | 1-Bromo-4-(tert-butoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22807-80-3 | |

| Record name | 1-Bromo-4-(tert-butoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.